molecular formula C15H10ClNO2 B11958325 Benzoic acid (2-chloro-phenyl)-cyano-methyl ester CAS No. 89549-74-6

Benzoic acid (2-chloro-phenyl)-cyano-methyl ester

Cat. No.: B11958325
CAS No.: 89549-74-6
M. Wt: 271.70 g/mol
InChI Key: DKVVGPYKLNKJKH-UHFFFAOYSA-N
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Description

Benzoic acid (2-chloro-phenyl)-cyano-methyl ester is an organic compound with the molecular formula C14H10ClNO2. This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-chloro-phenyl group and a cyano-methyl ester group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid (2-chloro-phenyl)-cyano-methyl ester typically involves the esterification of 2-chlorobenzoic acid with cyano-methyl alcohol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid (2-chloro-phenyl)-cyano-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the 2-chloro-phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chlorobenzoic acid.

    Reduction: Formation of 2-chloro-phenyl-cyano-methyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid (2-chloro-phenyl)-cyano-methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid (2-chloro-phenyl)-cyano-methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid (2-chloro-phenyl)-methyl ester
  • Benzoic acid (2-chloro-phenyl)-ethyl ester
  • Benzoic acid (2-chloro-phenyl)-propyl ester

Uniqueness

Benzoic acid (2-chloro-phenyl)-cyano-methyl ester is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. The cyano group can enhance the compound’s reactivity and its potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89549-74-6

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

[(2-chlorophenyl)-cyanomethyl] benzoate

InChI

InChI=1S/C15H10ClNO2/c16-13-9-5-4-8-12(13)14(10-17)19-15(18)11-6-2-1-3-7-11/h1-9,14H

InChI Key

DKVVGPYKLNKJKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=CC=C2Cl

Origin of Product

United States

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